molecular formula C17H17N3O4S B2930450 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide CAS No. 946357-91-1

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide

Cat. No.: B2930450
CAS No.: 946357-91-1
M. Wt: 359.4
InChI Key: ATYRXUAOEDNLCU-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities. The thiazolo[3,2-a]pyrimidine core is found in various biologically active natural products and pharmaceuticals.

Scientific Research Applications

Anticancer Potential

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide, due to its structural similarity with compounds investigated for their anticancer properties, may exhibit potential in cancer treatment. A related compound, AZD4877, a kinesin spindle protein inhibitor, has shown significant in vivo efficacy and has been selected for clinical development as a treatment for cancer, indicating the therapeutic relevance of this chemical class in oncology research (Theoclitou et al., 2011).

Antioxidant Properties

Compounds structurally related to this compound have shown promising antioxidant activities. For instance, derivatives of thieno[2,3‐d]pyrimidines have exhibited high inhibition of Hep-G2 cell growth, suggesting potential antioxidant benefits that could be explored for therapeutic applications (Aly et al., 2010).

Antimicrobial Activity

Several related compounds have been synthesized and demonstrated significant antimicrobial activity. For example, benzothiazole pyrimidine derivatives were screened for in vitro antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, showing the potential for this compound to serve as a basis for developing new antimicrobial agents (Maddila et al., 2016).

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)13(16(22)20(9)17)19-15(21)11-6-5-7-12(23-3)14(11)24-4/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYRXUAOEDNLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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